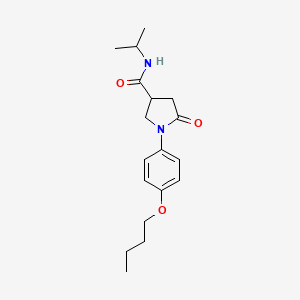
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as CFPU, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. This compound belongs to the class of urea-based kinase inhibitors and has shown promising results in pre-clinical studies for the treatment of various types of cancer and inflammatory diseases.
Wirkmechanismus
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea exerts its therapeutic effects by inhibiting the activity of several kinases that are involved in the regulation of cell growth and survival. By inhibiting these kinases, this compound can prevent the proliferation of cancer cells and reduce inflammation in inflammatory diseases. This compound has been shown to bind to the ATP-binding site of these kinases, thereby preventing the phosphorylation of downstream signaling molecules.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-cancer and anti-inflammatory effects in pre-clinical studies. In cancer cells, this compound can induce apoptosis and inhibit cell proliferation by blocking the activity of several kinases that are involved in the regulation of cell growth and survival. In inflammatory diseases, this compound can reduce inflammation by inhibiting the activity of JAK2, a kinase that plays a critical role in the development of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea is its potency and selectivity for several kinases that are involved in cancer and inflammatory diseases. This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in pre-clinical studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea research include the development of more potent and selective analogs, optimization of the synthesis method for improved yield and purity, and investigation of its potential therapeutic applications in other diseases such as neurological disorders and cardiovascular diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in pre-clinical studies for the treatment of cancer and inflammatory diseases. This compound exerts its therapeutic effects by inhibiting the activity of several kinases that are involved in the regulation of cell growth and survival. Although this compound has limitations, such as its poor solubility in water, it has several advantages, including its potency and selectivity for several kinases. Further research is needed to determine its safety and efficacy in human clinical trials and explore its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea involves the reaction of 3-chloro-4-fluoroaniline with 5-methyl-2-pyridyl isocyanate in the presence of a base catalyst. The resulting intermediate is then treated with a reducing agent to obtain the final product, this compound. The synthesis of this compound is a multi-step process that requires careful optimization of reaction conditions to achieve high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. It has been shown to inhibit the activity of several kinases that are involved in the regulation of cell growth and survival, such as VEGFR, FGFR, and PDGFR. This compound has also been shown to inhibit the activity of JAK2, a kinase that plays a critical role in the development of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O/c1-8-2-5-12(16-7-8)18-13(19)17-9-3-4-11(15)10(14)6-9/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMUABXMSZCBMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(benzylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5322154.png)
![N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5322161.png)
![2-{[3-(4-ethoxyphenyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5322176.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]acetamide](/img/structure/B5322183.png)
![(4aS*,8aR*)-6-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5322188.png)
![N~1~,N~1~-dimethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5322190.png)

![2-[7-(3-chlorophenyl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylacetamide](/img/structure/B5322222.png)
![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(2-methoxy-2-methylpropanoyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5322223.png)
![5-[(2-ethoxypyridin-3-yl)carbonyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5322230.png)

![1-amino-N-({1-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-pyrrolidinyl}methyl)cyclobutanecarboxamide dihydrochloride](/img/structure/B5322250.png)
![methyl 6-methyl-2-{[3-(3-nitrophenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5322252.png)